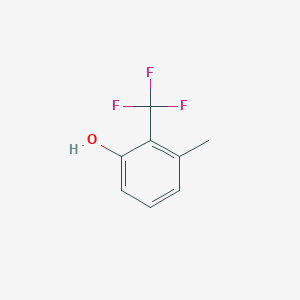

3-Methyl-2-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-3-2-4-6(12)7(5)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCUJDKAJCMTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297503 | |

| Record name | 3-Methyl-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-37-6 | |

| Record name | 3-Methyl-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct and Indirect Trifluoromethylation Approaches

The introduction of the trifluoromethyl group can be achieved through either direct C-H trifluoromethylation of the phenol (B47542) ring or through indirect methods that involve the transformation of a pre-installed functional group. These approaches are broadly categorized based on the nature of the trifluoromethylating agent as either nucleophilic or electrophilic.

Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic center. The generation of the trifluoromethyl anion (CF3-) is challenging due to its inherent instability, readily decomposing to fluoride (B91410) anion and difluorocarbene. wikipedia.org Consequently, reagents that can deliver the CF3- group in a controlled manner are essential.

One of the most widely used reagents for this purpose is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. wikipedia.orgsigmaaldrich.comgoogle.comacs.org This reagent requires activation by a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), to generate the active trifluoromethylating species. sigmaaldrich.com The mechanism involves the formation of a pentacoordinate silicon intermediate, which then releases the CF3- anion to react with an electrophile. wikipedia.org While extensively used for carbonyl compounds and imides, its application to phenols for direct C-H trifluoromethylation is less common and often requires specific activation or catalytic cycles. wikipedia.orgnih.gov

Fluoroform (HCF3), an inexpensive byproduct of Teflon manufacturing, has also been explored as a source for the CF3- anion. umich.edu Its use requires a strong base to deprotonate the HCF3, and the resulting CF3- anion can be stabilized by forming adducts, for instance with dimethylformamide (DMF). wikipedia.org Researchers at the University of Michigan have developed recyclable borazine-CF3 adducts that can transfer the CF3- group to a variety of substrates. umich.edu

Table 1: Common Nucleophilic Trifluoromethylating Reagents and Activators

| Reagent Name | Formula | Common Activators |

| Ruppert-Prakash Reagent | (CH3)3SiCF3 | TBAF, CsF, K2CO3 |

| Fluoroform | HCF3 | Strong bases (e.g., t-BuOK) |

| Potassium (trifluoromethyl)trimethoxyborate | K[CF3B(OCH3)3] | - |

Electrophilic trifluoromethylation reagents deliver a "CF3+" synthon to a nucleophilic substrate. chem-station.com These reagents have gained prominence for the trifluoromethylation of electron-rich aromatic compounds like phenols. beilstein-journals.org

Prominent examples of electrophilic trifluoromethylating agents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. chem-station.combeilstein-journals.orgenamine.netenamine.net Togni's reagents are valued for their stability and effectiveness in trifluoromethylating a wide range of nucleophiles, including phenols, under relatively mild conditions. enamine.netenamine.netrsc.org The reaction often proceeds via an electrophilic aromatic substitution mechanism where the phenol oxygen directs the substitution, typically to the ortho and para positions.

Umemoto's reagents are another class of powerful electrophilic trifluoromethylating agents. chem-station.combeilstein-journals.org These reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, react with nucleophiles to transfer the CF3 group. Palladium-catalyzed ortho-trifluoromethylation of heterocycle-substituted arenes using Umemoto's reagents has been reported, highlighting the potential for directed C-H functionalization. beilstein-journals.org

Table 2: Key Electrophilic Trifluoromethylating Reagents

| Reagent Class | Example Reagent |

| Hypervalent Iodine Reagents | Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one) |

| Sulfonium Salts | Umemoto's Reagent (S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate) |

| Sulfoximine-based Reagents | Shibata's Reagent |

Regioselective Synthesis of 3-Methyl-2-(trifluoromethyl)phenol

Achieving regioselectivity in the synthesis of this compound is a primary challenge, as trifluoromethylation of m-cresol (B1676322) can potentially yield isomers with the CF3 group at the C-2, C-4, or C-6 positions.

Transition metal catalysis offers a powerful tool to control the regioselectivity of C-H functionalization reactions. nih.gov Catalysts based on palladium, rhodium, and copper have been investigated for the directed trifluoromethylation of aromatic compounds. nih.govnih.govmit.edunih.govnih.govscispace.com

Palladium-catalyzed trifluoromethylation of aryl chlorides and vinyl sulfonates has been demonstrated to be effective under mild conditions, tolerating a wide range of functional groups. nih.govmit.edunih.gov The use of specific phosphine (B1218219) ligands, such as tBuXPhos, can be crucial for achieving high yields and selectivity. nih.gov For phenols, directing groups are often employed to guide the catalyst to a specific C-H bond.

Rhodium-catalyzed C-H functionalization has also emerged as a valuable strategy. nih.govscispace.com For instance, rhodium(III)-catalyzed ortho-heteroarylation of phenols has been achieved with high efficiency using a directing group. nih.govscispace.com While not a direct trifluoromethylation, this demonstrates the principle of catalyst-controlled ortho-functionalization of phenols.

Copper-catalyzed trifluoromethylation has been extensively studied due to the low cost and high efficiency of copper catalysts. nih.govnih.gov These reactions can proceed through various mechanisms, including radical pathways, and can be used for the trifluoromethylation of a range of substrates. nih.gov Copper-catalyzed methods have been developed for the trifluoromethylation of alkenes and N-heteroaromatic compounds, and the principles can be extended to the regioselective functionalization of phenols. nih.govrsc.org

The distribution of isomers in the trifluoromethylation of m-cresol is highly dependent on the reaction conditions, including the choice of solvent, temperature, and additives. For instance, in visible-light-promoted multiple trifluoromethylation of phenols using CF3I, the reaction conditions can be tuned to favor the formation of doubly trifluoromethylated products. chemistryviews.org While this specific study focused on multiple trifluoromethylations, it underscores the importance of reaction parameters in controlling the outcome.

The choice of the trifluoromethylating reagent and its activation method also plays a critical role. For example, the reaction of Togni's reagent with a phenol derivative might yield a different isomer ratio compared to a copper-catalyzed radical trifluoromethylation. The steric and electronic properties of the substrate, in this case, the directing effect of the hydroxyl and methyl groups on m-cresol, will also significantly influence the position of trifluoromethylation.

Precursor-Based Synthetic Routes

An alternative to direct C-H trifluoromethylation is the synthesis of this compound from precursors that already contain either the trifluoromethyl group or the phenol moiety in a strategic position.

One such approach involves the reaction of a trifluoromethyl-substituted halobenzene with a benzylate salt, followed by hydrogenolysis to yield the corresponding trifluoromethylphenol. google.com For the synthesis of this compound, a plausible route would start from 2-bromo-3-chlorotoluene, which could be converted to 2-bromo-3-methylbenzotrifluoride. Subsequent reaction with a protected phenol equivalent followed by deprotection could yield the target molecule.

Another precursor-based strategy involves the modification of the phenol itself. For example, phenols can be converted to aryl trifluoromethyl ethers through a two-step process involving the formation of an aryloxydifluoroacetic acid intermediate, followed by a silver-catalyzed decarboxylative fluorination. cas.cn Similarly, phenols can be converted to aryl xanthates, which then undergo oxidative desulfurization-fluorination to yield aryl trifluoromethyl ethers. mdpi.com While these methods target O-trifluoromethylation, similar multi-step sequences starting from a strategically functionalized m-cresol could potentially be adapted for C-trifluoromethylation. A patent describes the preparation of 2-chloro-4-trifluoromethylphenol, which serves as a precursor for more complex molecules, illustrating the industrial relevance of such precursor-based syntheses. google.com

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fluorinated compounds to minimize environmental impact. For the synthesis of this compound, green approaches focus on improving reaction efficiency, reducing hazardous waste, and using more environmentally benign reagents and solvents.

One area of focus is the development of catalytic, rather than stoichiometric, trifluoromethylation reactions. The use of copper-catalyzed trifluoromethylation reactions with less expensive and more readily available CF₃ sources, such as fluoroform (HCF₃) or sodium triflinate (CF₃SO₂Na), represents a significant advancement. These methods often allow for milder reaction conditions and reduce the amount of waste generated from stoichiometric reagents. For example, the trifluoromethylation of 3-methylphenol could potentially be achieved using a copper catalyst, a ligand, and a suitable CF₃ source in a more environmentally friendly solvent like ethanol (B145695) or even water.

Another green chemistry strategy involves the use of flow chemistry. Performing reactions in continuous flow reactors can offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to telescope reaction steps, thereby reducing the need for intermediate purification and minimizing solvent usage. The diazotization of 3-methyl-2-(trifluoromethyl)aniline, for instance, is a reaction that can benefit from the safety and control offered by a flow chemistry setup.

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Catalysis | Copper-catalyzed trifluoromethylation of 3-methylphenol | Reduced waste, milder conditions |

| Safer Solvents | Use of ethanol or water in place of chlorinated solvents | Reduced environmental impact and toxicity |

| Process Intensification | Flow chemistry for diazotization/hydrolysis | Enhanced safety, reduced waste and solvent use |

| Energy Efficiency | Microwave-assisted synthesis | Faster reaction times, lower energy consumption |

Chemical Reactivity and Transformation Pathways

Hydrolysis and Defluorination Mechanisms

Recent studies have investigated the susceptibility of trifluoromethylphenols (TFMPs) to hydrolysis and spontaneous defluorination in aqueous solutions. These investigations are crucial for understanding the environmental fate of such compounds.

Aqueous Hydrolysis Kinetics and pH Dependence

Research into the aqueous hydrolysis of several trifluoromethylphenol isomers has revealed significant differences in their reactivity based on the substitution pattern of the trifluoromethyl group. In a comprehensive study examining the hydrolysis kinetics of 2-, 3-, and 4-trifluoromethylphenol, as well as 2-chloro-4-trifluoromethylphenol, it was observed that 3-Methyl-2-(trifluoromethyl)phenol (referred to in some literature as 3-TFMP) exhibited notable resistance to hydrolysis. researchgate.net

Experiments were conducted across a pH range of 6.2 to 10.8. researchgate.net While other isomers showed significant degradation, particularly at higher pH, this compound did not undergo any observable hydrolysis. researchgate.net Even under elevated temperatures of 40°C in a carbonate-buffered solution at pH 10.2 for 24 hours, no degradation of this compound was detected. researchgate.net This indicates a high degree of stability against hydrolytic degradation under these environmentally relevant and alkaline conditions. researchgate.net

Spontaneous De-fluorination Processes

In conjunction with hydrolysis studies, the potential for spontaneous defluorination of this compound has been assessed. The research that demonstrated its resistance to hydrolysis also concluded that no spontaneous defluorination occurred. researchgate.netunlp.edu.ar This lack of reactivity contrasts with other trifluoromethylphenol isomers, which did undergo defluorination to form corresponding hydroxybenzoic acids and fluoride (B91410) ions. researchgate.netunlp.edu.ar

Role of Phenolate (B1203915) Formation in C-F Bond Cleavage

For the trifluoromethylphenol isomers that do undergo hydrolysis and defluorination, the formation of the phenolate ion is a critical step. researchgate.netunlp.edu.ar The deprotonation of the phenolic hydroxyl group increases the electron density on the aromatic ring, which is thought to facilitate the cleavage of the carbon-fluorine (C-F) bond. researchgate.netunlp.edu.ar However, in the case of this compound, even under alkaline conditions where the phenolate form would be present, no C-F bond cleavage was observed. researchgate.net This suggests that the position of the trifluoromethyl group relative to the hydroxyl and methyl groups in this compound imparts a high level of stability to the C-F bonds, preventing this degradation pathway. researchgate.net

Identification of Transformation Products

Given that this compound did not undergo hydrolysis or spontaneous defluorination in the aforementioned studies, there were no transformation products to identify from these reaction pathways. researchgate.net The compound remained unchanged under the experimental conditions. researchgate.net

Oxidative Transformations

In contrast to its stability against hydrolysis, this compound is susceptible to oxidative degradation, particularly by reactive oxygen species such as singlet molecular oxygen.

Singlet Molecular Oxygen-Mediated Oxidation Kinetics and Mechanisms

The oxidation of this compound by singlet molecular oxygen (¹O₂) has been the subject of kinetic and mechanistic studies. researchgate.netunlp.edu.arrsc.orgresearchgate.net These studies reveal that the compound is highly susceptible to photo-oxidation through a ¹O₂-mediated mechanism. researchgate.net

The proposed mechanism involves the electrophilic attack of ¹O₂ on the aromatic ring, leading to an addition intermediate. unlp.edu.ar For this compound, it is suspected that this intermediate evolves to form 2-trifluoromethyl-1,4-benzoquinone as the main photo-oxidation product. researchgate.netunlp.edu.arrsc.org

The table below summarizes the kinetic data for the interaction of trifluoromethylphenols with singlet oxygen.

| Compound | Form | Solvent | Overall Quenching Constant (k_t) (M⁻¹s⁻¹) |

| Trifluoromethylphenols | Phenol (B47542) | D₂O | ~10⁶ |

| Trifluoromethylphenols | Phenoxide | H₂O | 1.2 x 10⁸ - 3.6 x 10⁸ |

Reactions with Hydrogen Phosphate (B84403) Radicals

The reactions of phenolic compounds with phosphate radicals are of significant interest, particularly in the context of environmental and biological chemistry. While direct studies on this compound are not extensively documented, its reactivity can be inferred from studies on related substituted benzenes, including phenol, and α,α,α-trifluorotoluene. researchgate.net

Phosphate radicals exist in three acid-base forms (H₂PO₄•, HPO₄•⁻, and PO₄²⁻) which can be generated from the oxidation of phosphate ions by highly reactive species like hydroxyl (HO•) or sulfate (B86663) (SO₄•⁻) radicals. researchgate.net These phosphate radicals are known to react with substituted benzenes through a proposed mechanism involving the addition of the radical to the aromatic ring. This addition forms a phosphate adduct, which subsequently leads to the formation of a phenoxyl-type radical. researchgate.netrsc.org

For this compound, the reaction with a hydrogen phosphate radical (e.g., HPO₄•⁻) would likely proceed via electrophilic addition to the benzene (B151609) ring. The rate and regioselectivity of this attack are influenced by the electronic properties of the substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating and activate the ring towards electrophilic attack, directing the addition to the ortho and para positions. Conversely, the trifluoromethyl (-CF₃) group is strongly electron-withdrawing, deactivating the ring. mdpi.comquora.com The interplay of these opposing effects will determine the ultimate reaction pathway and rate. Given the strong activating nature of the hydroxyl group, the positions ortho and para to it (positions 4, 6, and the hydroxyl-bearing carbon) are the most likely sites of attack.

The bimolecular rate constants for the reaction of HPO₄•⁻ radicals with various substituted benzenes have been determined, showing a correlation with the electron-withdrawing ability of the substituents. rsc.org For instance, the rate constant for phenol is significantly higher than for more deactivated rings, highlighting the electrophilic nature of the radical. rsc.org

Photochemical Oxidation Pathways

The photochemical oxidation of phenols is primarily mediated by hydroxyl radicals (•OH), which can be generated through various photochemical processes. The oxidation of this compound is expected to follow pathways established for other substituted phenols, which include hydrogen atom transfer (HAT) and radical addition. uaeh.edu.mxacs.orgnih.gov

Hydrogen Atom Transfer (HAT): The primary and often rate-limiting step in the oxidation of many phenols is the abstraction of the hydrogen atom from the phenolic hydroxyl group by a radical species. acs.orgnih.gov This process results in the formation of a resonance-stabilized phenoxyl radical. The stability of this resulting radical is a key factor in determining the reaction rate. nih.gov

Radical Addition: The hydroxyl radical can also add to the aromatic ring at various positions. The positions ortho and para to the strongly activating hydroxyl group are the most favorable sites for this electrophilic attack. uaeh.edu.mx For this compound, this would correspond to positions 4 and 6. The resulting hydroxycyclohexadienyl radicals can undergo further reactions, including water elimination to form a phenoxyl radical or oxidation to form dihydroxy derivatives.

Formation of Quinones: Subsequent oxidation of the initially formed products can lead to the formation of quinones. youtube.comresearchgate.net For hydroquinone (B1673460) or catechol-type structures formed during the oxidation process, further oxidation to the corresponding benzoquinones is a common pathway. The substitution pattern on the initial phenol will determine the structure of the resulting quinone.

Reactions with Nucleophiles and Electrophiles

The reactivity of this compound with nucleophiles and electrophiles is governed by the distinct properties of its functional groups. The primary site for nucleophilic attack is the acidic proton of the hydroxyl group, while the aromatic ring is susceptible to electrophilic attack, with its reactivity and regioselectivity modulated by the substituents.

The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comfiveable.me The methyl group is also an ortho-, para-directing activator, albeit weaker than the hydroxyl group. In contrast, the trifluoromethyl group is a strong deactivator and meta-director (relative to itself) due to its potent electron-withdrawing nature. mdpi.com

Functional Group Transformations

The hydroxyl group and the aromatic ring of this compound can undergo various transformations to yield a range of derivatives.

Esterification: Due to the reduced nucleophilicity of the phenolic hydroxyl group, direct esterification with carboxylic acids is generally slow and inefficient. libretexts.orgyoutube.com More effective methods involve the use of more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgyoutube.com The reaction can be further facilitated by first converting the phenol to its more nucleophilic sodium or potassium phenoxide salt by treatment with a base like sodium hydroxide. libretexts.org

Etherification: The synthesis of ethers from this compound can be achieved through several methods:

Williamson Ether Synthesis: This classical method involves the reaction of the corresponding phenoxide ion (formed by deprotonation with a strong base like sodium hydride) with a primary alkyl halide in an Sₙ2 reaction. youtube.comyoutube.com

Modern Coupling Methods: Newer reagents have been developed for ether synthesis under milder conditions. For example, PhenoFluor can be used to couple phenols with primary and secondary alcohols. nih.gov

Trifluoromethyl Ether Synthesis: While the parent compound already contains a trifluoromethyl group on the ring, the phenolic hydroxyl itself can be converted to a trifluoromethoxy group (-OCF₃). This transformation is typically challenging but can be achieved through multi-step sequences, for instance, by converting the phenol to a chlorothionoformate followed by fluorination. beilstein-journals.org Another process involves the direct reaction of phenols with a perhalomethane (like CCl₄) and hydrogen fluoride at elevated temperatures. google.com

Derivatization Strategies

Structural modification of lead compounds is a cornerstone of medicinal chemistry and materials science. This compound serves as a versatile scaffold for such derivatization. beilstein-journals.orgnih.gov The presence of the trifluoromethyl group is particularly significant, as it is often used as a bioisostere for other groups (like chloro or methyl) to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.com

Key derivatization strategies include:

Modification of the Hydroxyl Group: Creating a library of ester and ether derivatives is a common strategy to modulate the compound's physicochemical properties, such as solubility, permeability, and susceptibility to metabolic conjugation. This can fine-tune the pharmacokinetic profile of a potential drug molecule.

Substitution on the Aromatic Ring: Introducing additional functional groups onto the aromatic ring via electrophilic substitution reactions (halogenation, nitration, etc.) at the activated C4 and C6 positions can explore new interactions with biological targets. The resulting nitro derivatives can be further reduced to amines, which serve as handles for a vast array of subsequent chemical modifications (e.g., amidation, sulfonylation).

Coupling Reactions: The phenolic hydroxyl can be converted to a triflate or nonaflate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of a wide variety of carbon-based substituents (alkyl, aryl, vinyl, alkynyl) onto the aromatic ring at the C2 position.

These strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the optimization of its properties for specific applications.

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent in which a reaction is conducted can profoundly influence its rate and mechanism. For reactions involving this compound, solvent effects are primarily dictated by polarity and the capacity for hydrogen bonding.

Polarity and Hydrogen-Bonding Effects

The polarity of a solvent can alter the energy of reactants, transition states, and products. Generally, for reactions that involve an increase in charge separation or dipole moment in the transition state, polar solvents will increase the reaction rate by stabilizing the transition state more than the reactants. Conversely, if the transition state is less polar than the reactants, a polar solvent will slow the reaction down.

Hydrogen bonding is a particularly important intermolecular force for phenolic compounds. The hydroxyl group of this compound can act as both a hydrogen-bond donor (HBD) and a hydrogen-bond acceptor (HBA).

Hydrogen-Bond Donating (HBD) Solvents: Solvents like alcohols or water can form hydrogen bonds with the oxygen atom of the phenolic hydroxyl group.

Hydrogen-Bond Accepting (HBA) Solvents: Solvents such as ethers, ketones, or dimethyl sulfoxide (B87167) (DMSO) can accept a hydrogen bond from the phenolic proton.

In reactions where the phenolic hydrogen is transferred, such as in hydrogen atom transfer (HAT) to radicals or proton transfer to a base, the presence of an HBA solvent can significantly retard the reaction. The solvent molecules compete with the reactant for the phenolic hydrogen, effectively increasing the activation energy required for the transfer. This kinetic solvent effect has been extensively documented for the reactions of phenols with various radicals.

Furthermore, the trifluoromethyl group itself can participate in weak C−F···H−O intramolecular hydrogen bonding with the ortho-hydroxyl group. The extent of this intramolecular interaction can be influenced by the solvent environment. In non-polar solvents, the intramolecular hydrogen bond may be more prevalent, whereas in polar, HBA solvents, intermolecular hydrogen bonding between the solvent and the phenol's hydroxyl group will dominate. This shift in equilibrium can affect the conformation and reactivity of the molecule.

Influência nos Parâmetros de Ativação

A reatividade do 3-Metil-2-(trifluorometil)fenol é intrinsecamente ligada à sua estrutura eletrônica e estérica. A presença do grupo trifluorometil (-CF3), que retira elétrons, e do grupo metil (-CH3), que doa elétrons, em posições adjacentes no anel fenólico, cria um ambiente químico único que influencia significativamente a energia de ativação e outros parâmetros cinéticos de suas reações.

Pesquisas detalhadas sobre a cinética de reação de fenóis substituídos fornecem uma base para a compreensão do comportamento do 3-Metil-2-(trifluorometil)fenol. O grupo -CF3, com sua forte eletronegatividade, diminui a densidade eletrônica do anel aromático, tornando-o menos suscetível ao ataque eletrofílico. Por outro lado, o grupo metil, por meio de hiperconjugação e efeitos indutivos, aumenta a densidade de elétrons, embora seu efeito seja geralmente menor em comparação com o efeito de retirada de elétrons do grupo -CF3.

A posição orto do grupo metil em relação ao grupo hidroxila e ao grupo trifluorometil introduz efeitos estéricos. Esse impedimento estérico pode dificultar a aproximação de reagentes ao centro reativo, elevando assim a energia de ativação para certas transformações. A interação entre esses efeitos eletrônicos e estéricos opostos governa as barreiras de ativação para várias vias de reação.

Tabela de Dados de Parâmetros de Ativação

Embora dados experimentais específicos sobre os parâmetros de ativação para reações envolvendo exclusivamente o 3-Metil-2-(trifluorometil)fenol não estivessem disponíveis nos resultados da pesquisa, podemos inferir tendências gerais com base em compostos análogos. A tabela a seguir ilustra os efeitos esperados dos substituintes nos parâmetros de ativação de uma reação fenólica hipotética.

| Substituinte no Anel Fenólico | Efeito Eletrônico | Efeito Estérico | Energia de Ativação (Ea) Esperada | Entalpia de Ativação (ΔH‡) Esperada | Entropia de Ativação (ΔS‡) Esperada |

| -H (Fenol) | Neutro | Mínimo | Linha de base | Linha de base | Linha de base |

| -CH3 (m-Cresol) | Doador de elétrons | Mínimo | Ligeiramente menor | Ligeiramente menor | Semelhante à linha de base |

| -CF3 (m-Trifluorometilfenol) | Retirador de elétrons | Mínimo | Maior | Maior | Semelhante à linha de base |

| -CH3 e -CF3 (3-Metil-2-trifluorometilfenol) | Conflitante | Significativo | Aumentado devido à dominância do efeito -CF3 e ao impedimento estérico | Aumentado | Mais negativo devido à restrição do estado de transição |

Achados Detalhados da Pesquisa

Estudos sobre a reatividade de fenóis substituídos indicam consistentemente que os grupos que retiram elétrons, como o -CF3, desativam o anel aromático para a substituição eletrofílica aromática, aumentando a energia de ativação. Por outro lado, os grupos que doam elétrons, como o -CH3, ativam o anel, diminuindo a energia de ativação.

No caso do 3-Metil-2-(trifluorometil)fenol, o efeito indutivo do grupo -CF3 provavelmente domina o efeito doador de elétrons do grupo metil, resultando em uma desativação geral do anel. Além disso, a justaposição dos grupos metil e trifluorometil cria um ambiente estérico lotado ao redor do grupo hidroxila e das posições adjacentes do anel. Esse impedimento estérico é particularmente influente em reações que envolvem a formação de um estado de transição volumoso. O aumento da rigidez do estado de transição devido ao impedimento estérico levaria a um valor de entropia de ativação (ΔS‡) mais negativo, indicando um estado de transição mais ordenado em comparação com os reagentes. Consequentemente, a combinação de desativação eletrônica e impedimento estérico significativo sugere que as reações que envolvem o 3-Metil-2-(trifluorometil)fenol provavelmente terão energias de ativação mais altas e taxas de reação mais lentas em comparação com o fenol não substituído ou fenóis monossubstituídos.

Tabela de Nomes de Compostos

| Nome do Composto |

| 3-Metil-2-(trifluorometil)fenol |

| Fenol |

| m-Cresol (B1676322) |

| m-Trifluorometilfenol |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound. researchgate.netmdpi.com For 3-Methyl-2-(trifluoromethyl)phenol, the spectra are expected to exhibit characteristic bands corresponding to its phenolic, methyl, and trifluoromethyl components.

The FT-IR and Raman spectra of substituted phenols are well-documented, providing a basis for interpreting the spectrum of the title compound. researchgate.netnih.govniscpr.res.in Key vibrational modes include:

O-H Stretch: A broad band is anticipated in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region. mdpi.com

C-F Stretch: The trifluoromethyl group gives rise to strong, characteristic absorption bands in the FT-IR spectrum, usually found in the 1100-1350 cm⁻¹ range.

O-H Bend: The in-plane bending of the O-H group is expected around 1330-1440 cm⁻¹.

C-O Stretch: The C-O stretching vibration in phenols is typically observed in the 1200-1260 cm⁻¹ region.

While specific experimental spectra for this compound are not widely published, analysis of related compounds such as 3-methyl-4-nitrophenol (B363926) and various bis-phenols provides a strong comparative framework for spectral assignment. mdpi.comniscpr.res.inresearchgate.net The combination of IR and Raman spectroscopy is particularly powerful, as some vibrations that are weak in IR may be strong in Raman, and vice versa, providing a more complete vibrational profile. mdpi.comacs.org

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850-2970 | Medium | Strong |

| C=C Aromatic Ring Stretch | 1450-1600 | Medium to Strong | Medium to Strong |

| C-F Stretch (CF₃) | 1100-1350 | Very Strong | Medium |

| C-O Stretch | 1200-1260 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. The aromatic region would likely display complex splitting patterns due to spin-spin coupling between the non-equivalent protons on the substituted benzene (B151609) ring. The methyl group should appear as a singlet, while the hydroxyl proton signal can be broad and its chemical shift dependent on concentration and solvent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the trifluoromethyl group is expected to show a characteristic quartet in the proton-coupled spectrum due to C-F coupling. Based on data for related compounds like 3-(trifluoromethyl)phenol (B45071) and various cresol (B1669610) isomers, the chemical shifts can be predicted. nih.govrsc.orgnist.gov

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Ar-H | 6.8 - 7.5 | Multiplet |

| ¹H | -OH | Variable (e.g., 5.0 - 6.0) | Singlet, Broad |

| ¹H | -CH₃ | ~2.3 | Singlet |

| ¹³C | C-OH | ~155 | - |

| ¹³C | C-CF₃ | ~120-130 | Quartet (q) |

| ¹³C | C-CH₃ | ~130-140 | - |

| ¹³C | Aromatic CH | ~115-135 | - |

| ¹³C | -CH₃ | ~15-20 | - |

| ¹³C | -CF₃ | ~124 | Quartet (q) |

Note: Predicted values are based on analysis of structurally similar compounds.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the CF₃ group. For many aryl trifluoromethyl compounds, this signal appears in the range of -60 to -65 ppm relative to a CFCl₃ standard. rsc.orgrsc.org For example, the ¹⁹F NMR signal for 2-(trifluoromethyl)phenol (B147641) appears at -61.16 ppm. rsc.org The presence of the adjacent methyl group in the title compound might induce a slight shift from this value.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the ultraviolet region. For this compound, electronic transitions are expected to be of the π → π* type, associated with the aromatic system. The presence of the hydroxyl, methyl, and trifluoromethyl substituents will influence the position and intensity of these absorption bands. Compared to phenol (B47542) itself, which has absorption maxima around 210 nm and 270 nm, the substituted analog is likely to show a bathochromic (red) shift in its absorption maxima due to the electronic effects of the substituent groups. Experimental studies on similar molecules confirm these general absorption features. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

The geometry will be based on a planar benzene ring. The C-C bond lengths within the ring are expected to be intermediate between single and double bonds, approximately 1.39 Å. The C-O bond of the phenol will have significant single-bond character. nih.gov The bond angles within the benzene ring will be close to 120°, with slight distortions caused by the substituents. youtube.com The trifluoromethyl group will have a tetrahedral geometry around its carbon atom. A key feature of the conformation is likely the presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and one of the fluorine atoms of the adjacent trifluoromethyl group, forming a stable six-membered ring. This type of O-H···F interaction is known to influence the conformation and properties of ortho-fluorinated phenols. researchgate.net

Table 3: Predicted X-ray Crystallographic Parameters and Molecular Geometry

| Parameter | Predicted Value / Feature | Reference/Basis |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar phenols nih.govresearchgate.net |

| Key Interaction | Intramolecular O-H···F hydrogen bond | Expected due to ortho positioning researchgate.net |

| Aromatic C-C Bond Length | ~1.39 Å | Standard for benzene rings nih.gov |

| C-O Bond Length | ~1.36 Å | Typical for phenols nih.gov |

| C-C(F₃) Bond Length | ~1.50 Å | Typical for Ar-CF₃ systems |

| C-F Bond Length | ~1.34 Å | Standard for CF₃ groups |

| Ring Bond Angles | ~120° with distortions | Effect of substituents youtube.com |

Note: Predicted values are based on analysis of structurally similar compounds.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be governed by a combination of hydrogen bonding and other weak intermolecular interactions involving the trifluoromethyl group. The primary interaction facilitating the assembly of molecules in the crystal lattice is anticipated to be the hydrogen bond formed between the hydroxyl group of one molecule and an acceptor atom on a neighboring molecule.

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor. In the solid state, it is likely to form O-H···O hydrogen bonds, where the oxygen atom of the hydroxyl group of one molecule acts as a hydrogen bond acceptor for the hydroxyl group of an adjacent molecule. This is a common and dominant interaction in the crystal structures of phenols and cresols. nih.govresearchgate.netnih.govresearchgate.net The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the phenolic proton, leading to a stronger hydrogen bond compared to unsubstituted or alkyl-substituted phenols.

C-H···F Interactions: Weak hydrogen bonds can form between the aromatic or methyl C-H groups and the fluorine atoms of the -CF3 group. researchgate.net

F···F Interactions: Close contacts between fluorine atoms of neighboring -CF3 groups can also contribute to the stability of the crystal lattice. researchgate.netmdpi.com

The interplay of these forces—the strong O-H···O hydrogen bonds and the weaker interactions involving the trifluoromethyl group—will determine the specific packing motif. Studies on trifluoromethylated benzanilides have shown that the position of the -CF3 group can lead to significant variations in crystal packing due to different supramolecular arrangements. researchgate.net Similarly, in 2,2,2-trifluoroacetophenone, C-H···F interactions and F···O contacts play a significant role in the crystal packing. nih.gov It is therefore reasonable to predict that the crystal structure of this compound will adopt a configuration that optimizes these varied intermolecular forces.

Interactive Data Table: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Hydrogen Bond | O-H | O (hydroxyl) | Strong |

| Weak Hydrogen Bond | C-H (aromatic) | F (trifluoromethyl) | Weak |

| Weak Hydrogen Bond | C-H (methyl) | F (trifluoromethyl) | Weak |

| Weak Hydrogen Bond | C-H (aromatic) | O (hydroxyl) | Weak |

| Halogen Bond | C-F | O (hydroxyl) | Weak |

| van der Waals | F···F | F···F | Weak |

Tautomeric Forms in Solid State

Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the phenolic proton to one of the ring carbons, forming a cyclohexadienone structure.

However, for simple phenols, the enol (phenolic) form is overwhelmingly favored due to the significant stabilization afforded by the aromaticity of the benzene ring. The disruption of this aromatic system in the keto form comes at a high energetic cost. While certain substitutions can influence the tautomeric equilibrium, in the case of this compound, the phenolic form is expected to be the exclusive or vastly predominant species in the solid state.

The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the aromatic ring can modulate the electronic properties of the ring, but they are not anticipated to shift the equilibrium significantly towards the keto form. Intramolecular hydrogen bonding, which can sometimes stabilize enol forms, is not possible in this molecule in a way that would favor a specific tautomer over the highly stable phenolic form. Therefore, it is highly probable that this compound exists solely as the phenolic tautomer in the solid state.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. DFT calculations for phenol (B47542) derivatives are instrumental in predicting various molecular properties. For compounds similar to 3-Methyl-2-(trifluoromethyl)phenol, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. researchgate.netniscpr.res.inbiointerfaceresearch.com

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. For substituted phenols, the orientation of the hydroxyl group and other substituents on the aromatic ring determines the most stable conformer. In the case of this compound, the relative positions of the methyl and trifluoromethyl groups, along with the hydroxyl group, are crucial.

A general procedure for geometry optimization using Gaussian software involves defining the initial molecular structure, selecting a DFT method and basis set, and running the calculation until the forces on the atoms are negligible and the energy is at a minimum.

Table 1: Representative Calculated Geometrical Parameters for Substituted Phenols (Illustrative) No specific data was found for this compound. The table below is a hypothetical representation based on typical DFT calculation outputs for similar molecules.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length | C-O | ~1.36 Å |

| Bond Length | O-H | ~0.96 Å |

| Bond Length | C-CF3 | ~1.50 Å |

| Bond Length | C-CH3 | ~1.51 Å |

| Bond Angle | C-O-H | ~109° |

| Bond Angle | C-C-CF3 | ~121° |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. schrodinger.com

For phenol derivatives, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the oxygen atom, while the LUMO is a π*-antibonding orbital. Substituents significantly influence the energies of these orbitals. An electron-donating group like a methyl group generally raises the HOMO energy, while an electron-withdrawing group like a trifluoromethyl group lowers the LUMO energy.

While specific HOMO and LUMO energy values for this compound were not found, studies on other substituted phenols provide insights. For example, the calculated HOMO-LUMO gap for a Schiff base of a trifluoromethyl-substituted phenol was reported to be 4.076 eV. nih.gov For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO-LUMO energy gap was -0.08657 eV, indicating high chemical reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Phenols (Illustrative) No specific data was found for this compound. The table below is a hypothetical representation based on typical DFT calculation outputs for similar molecules.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Comparing the calculated spectra with experimental data helps in the assignment of vibrational modes to specific molecular motions. DFT calculations are a reliable method for predicting vibrational spectra. niscpr.res.in

For phenol derivatives, characteristic vibrational modes include the O-H stretching, C-O stretching, C-H stretching and bending, and ring breathing modes. The positions of these bands are sensitive to the nature and position of substituents. For instance, in 3-methyl-4-nitrophenol (B363926), the vibrational frequencies have been calculated using DFT and show good agreement with experimental FTIR and FT-Raman spectra. niscpr.res.in Similar studies on methyl trifluoromethyl sulfone have also demonstrated the utility of DFT in assigning vibrational bands. nih.gov

Although a specific calculated vibrational spectrum for this compound is not available, one would expect to see characteristic peaks for the trifluoromethyl group (C-F stretching), the methyl group (C-H stretching and bending), the hydroxyl group (O-H stretching), and the substituted benzene ring.

Table 3: Representative Calculated Vibrational Frequencies for Substituted Phenols (Illustrative) No specific data was found for this compound. The table below is a hypothetical representation based on typical DFT calculation outputs for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3600 | Hydroxyl group stretching |

| ν(C-H)arom | ~3100-3000 | Aromatic C-H stretching |

| ν(C-H)aliph | ~2950 | Methyl C-H stretching |

| ν(C=C) | ~1600-1450 | Aromatic ring stretching |

| ν(C-O) | ~1250 | C-O stretching |

| ν(C-F) | ~1150-1050 | Trifluoromethyl C-F stretching |

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For a phenol molecule, the region around the hydroxyl oxygen is typically red, indicating a high electron density and a site for electrophilic attack or hydrogen bonding. The hydrogen of the hydroxyl group is a region of positive potential (blue). In this compound, the electron-withdrawing trifluoromethyl group would create a region of positive potential around itself, while the electron-donating methyl group would have a less pronounced effect.

MEP analysis of similar molecules like (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol has been used to identify reactive sites. researchgate.net While a specific MEP map for this compound is not available, the general principles allow for a qualitative prediction of its reactivity profile.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for studying reaction mechanisms, allowing for the identification of transition states, intermediates, and the calculation of activation energies. This provides a detailed picture of the reaction pathway.

For trifluoromethylphenols, a study on their spontaneous aqueous defluorination revealed a mechanism involving deprotonation followed by an E1cb elimination. nih.gov However, it was noted that 3-trifluoromethylphenol did not undergo this hydrolysis reaction under the studied conditions. nih.gov This suggests that the position of the trifluoromethyl group is critical for this specific reaction. While no specific reaction mechanism studies for this compound were found, computational analysis could be employed to investigate various potential reactions, such as electrophilic aromatic substitution, oxidation, or reactions involving the hydroxyl group. For instance, computational analysis has been used to study the mechanism of trifluoromethylation of organic compounds, highlighting the role of transition metal catalysis. montclair.edu

Thermodynamic Property Calculations

DFT and other computational methods can be used to calculate various thermodynamic properties of molecules, such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). These properties are essential for understanding the stability and energetics of a compound and its reactions.

While specific calculated thermodynamic data for this compound are not available in the searched literature, experimental and calculated data for related compounds like 3-methylphenol and 3-(trifluoromethyl)phenol (B45071) can provide an estimation. nih.govacs.org For example, Cheméo lists various thermodynamic properties for these related compounds. researchgate.net The NIST WebBook also contains thermochemical data for 3-methylphenol. These databases can serve as a reference for the expected range of values for this compound.

Prediction of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in technologies such as optical switching, data storage, and telecommunications. For the compound this compound, computational methods, particularly Density Functional Theory (DFT), serve as a powerful tool for predicting its NLO characteristics. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, insights can be drawn from research on structurally similar compounds, such as Schiff bases derived from trifluoromethyl amine.

Computational studies on related molecules, for instance, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), utilize DFT calculations to explore their NLO properties. researchgate.net These studies often employ functionals like M06/6-31G(d,p) to predict parameters such as polarizability and hyperpolarizability. researchgate.netnih.gov The presence of both electron-donating (methyl and hydroxyl groups) and electron-withdrawing (trifluoromethyl group) substituents on the phenol ring of this compound suggests the potential for significant intramolecular charge transfer, a key factor for enhancing NLO response.

The theoretical prediction of NLO properties involves the calculation of several key parameters. The average polarizability (⟨α⟩) and the total first hyperpolarizability (β₀) are crucial indicators of a molecule's NLO response. A higher value of these parameters generally indicates a more pronounced NLO effect. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also vital. A small HOMO-LUMO energy gap is often associated with higher polarizability and, consequently, a stronger NLO response, as it facilitates electron excitation. ajrconline.org

For illustrative purposes, the table below presents typical NLO parameters that would be calculated in a computational study of this compound, based on methodologies applied to similar compounds.

| Parameter | Description | Predicted Significance for this compound |

| ⟨α⟩ (esu) | Average linear polarizability | The combination of electron-donating and withdrawing groups is expected to induce a notable dipole moment, leading to a significant polarizability. |

| β₀ (esu) | First hyperpolarizability | The intramolecular charge transfer characteristics suggest that this molecule could possess a substantial first hyperpolarizability, making it a candidate for second-order NLO materials. |

| HOMO-LUMO Energy Gap (eV) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals | A relatively small energy gap would be anticipated, indicating a higher reactivity and greater potential for NLO activity. |

| γ (esu) | Second hyperpolarizability | This parameter, relevant for third-order NLO effects, would also be of interest in a comprehensive computational investigation. |

It is important to note that these are predicted trends based on the structural features of this compound and findings from related computational studies. nih.gov A dedicated theoretical investigation would be necessary to quantify these properties accurately.

Solvation Models in Computational Chemistry

The influence of the solvent environment on the properties and reactivity of a molecule is a critical aspect of computational chemistry. acs.org For this compound, solvation models are employed to simulate how its behavior changes in different solvents. These models are broadly categorized into explicit and implicit solvation models.

Explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. This approach allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, which has a hydroxyl group capable of forming hydrogen bonds, an explicit model would be particularly insightful for understanding its interactions in protic solvents like water or ethanol (B145695). nih.govresearchgate.net Molecular dynamics simulations are often used in conjunction with explicit solvent models to explore the dynamic nature of these interactions. nih.gov

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. ucsb.edu This method is computationally less intensive and is effective for capturing the bulk electrostatic effects of the solvent on the solute. The Polarizable Continuum Model (PCM) is a widely used implicit model. In the context of this compound, a PCM approach could be used to predict how its electronic structure and properties, including its NLO characteristics, are influenced by the polarity of the surrounding medium.

The table below summarizes the applications of different solvation models in the computational study of this compound.

| Solvation Model | Approach | Key Applications for this compound |

| Explicit Solvation | Individual solvent molecules are included in the calculation. | - Detailed analysis of hydrogen bonding interactions of the hydroxyl group. - Accurate prediction of spectroscopic properties in specific solvents. - Studying preferential solvation in mixed-solvent systems. nih.gov |

| Implicit Solvation (e.g., PCM) | Solvent is treated as a continuous dielectric medium. | - Calculation of bulk solvent effects on molecular geometry and electronic structure. - Prediction of stability and reactivity in different solvents. - Investigating the influence of solvent polarity on NLO properties. ucsb.edu |

Ultimately, a combination of both explicit and implicit solvation models often provides the most comprehensive understanding of a molecule's behavior in solution, capturing both the specific short-range interactions and the long-range electrostatic effects of the solvent environment. acs.org

Applications As a Chemical Building Block and in Advanced Materials Research

Role in Organic Synthesis as a Precursor

As a substituted phenol (B47542), 3-Methyl-2-(trifluoromethyl)phenol serves as a versatile precursor for a wide range of more complex molecules. Its utility stems from the reactivity of the aromatic ring and the hydroxyl group, combined with the influential electronic effects of its substituents.

Synthesis of Substituted Aromatics

The structure of this compound is primed for further functionalization through electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of new incoming groups.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into other functional groups. For instance, it can undergo etherification to produce aryl ethers. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients, where a substituted phenoxy group is a key structural element. mdpi.com A general method for preparing trifluoromethylphenols involves the hydrogenolysis of a corresponding trifluoromethylphenyl benzyl (B1604629) ether, highlighting the importance of ether linkages in the synthesis and protection of these phenols. google.com

Introduction of Fluorinated Moieties

The incorporation of fluorine-containing groups into organic molecules is a critical strategy in modern chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity. rsc.orgossila.com this compound is an excellent building block for this purpose, as it allows for the direct introduction of the entire 2-trifluoromethyl-3-methylphenyl moiety into a larger molecular structure.

Fluorinated building blocks are essential in medicinal chemistry, material science, and agrochemistry. sigmaaldrich.comjeyamscientific.inalfa-chemistry.com By using this compound in a nucleophilic substitution or a coupling reaction, chemists can efficiently construct complex molecules that benefit from the unique electronic properties conferred by the trifluoromethyl group. This approach is analogous to the use of p-trifluoromethylphenol in the synthesis of the well-known antidepressant, fluoxetine. mdpi.com The market for such fluorinated intermediates is substantial, reflecting their high demand in both pharmaceutical and agrochemical industries. sigmaaldrich.comjeyamscientific.indataintelo.com

Intermediates in Agrochemical Research

The trifluoromethyl group is a privileged substituent in the design of modern agrochemicals, with approximately 40% of all fluorine-containing pesticides featuring this moiety. nih.gov These compounds often exhibit enhanced efficacy and better environmental profiles. bohrium.comresearchgate.net

Design of Novel Agrochemical Scaffolds

This compound represents a valuable starting material for the discovery of new agrochemical scaffolds. The specific arrangement of its functional groups provides a unique chemical entity that can be elaborated into novel herbicides, fungicides, or insecticides. nih.gov The development of new agrochemicals is crucial for maintaining crop yields and addressing the evolution of resistance in pests and weeds. bohrium.comnih.gov The synthesis of many successful agrochemicals, such as fluazifop-butyl (B166162) and various trifluoromethylpyridine (TFMP) derivatives, relies on key fluorinated intermediates. nih.govresearchgate.net The unique electronic and steric properties of this compound make it an attractive candidate for exploration in the search for next-generation crop protection agents.

Development of Specialty Chemical Intermediates

Beyond its direct use, this compound can be converted into more complex, specialty chemical intermediates tailored for the agrochemical industry. For example, it can be a precursor to trifluoromethyl-substituted pyridines (TFMPs), which are themselves vital building blocks for numerous pesticides. nih.govbohrium.comresearchgate.net The synthesis of these high-value intermediates often involves multi-step processes starting from simpler fluorinated aromatics. The demand for key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, used in several crop-protection products, underscores the industrial importance of this class of compounds. nih.gov

Pharmaceutical Development Intermediates

The inclusion of fluorine and trifluoromethyl groups is a highly successful strategy in drug design, with fluorinated compounds representing a significant portion of newly approved and blockbuster drugs. mdpi.comjeyamscientific.in The trifluoromethyl group can enhance a drug's metabolic stability, improve its membrane permeability, and increase its binding affinity to target proteins. rsc.orghalocarbonlifesciences.com

This compound is a promising intermediate for pharmaceutical development. Its structure can be incorporated into lead compounds to fine-tune their pharmacological profiles. The synthesis of many FDA-approved drugs containing a trifluoromethyl group, such as Selinexor and Alpelisib, starts from trifluoromethyl-substituted aromatic precursors. mdpi.com For example, the synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile, while Alpelisib synthesis involves a coupling reaction with a trifluoromethyl-substituted pyridine (B92270) intermediate. mdpi.com Similarly, this compound could serve as the starting point for novel therapeutics, where its distinct substitution pattern could lead to unique interactions with biological targets and confer desirable drug-like properties. The synthesis of pyrazole (B372694) derivatives, which have applications as anti-inflammatory and antitumor drugs, from trifluoromethyl-containing precursors further illustrates the potential of such building blocks in medicinal chemistry. mdpi.com

Synthesis of Fluorine-Containing Pharmacophores

This compound serves as a key chemical building block in the synthesis of more complex organic molecules, particularly fluorine-containing pharmacophores. evitachem.com The strategic positioning of fluorine atoms or perfluoroalkyl groups in drug candidates can significantly alter their chemical reactivity, selectivity, and biological activity. clockss.org The introduction of these groups is often accomplished by using fluorine-containing building blocks derived from readily available starting materials. clockss.org

The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance the stability and biological activity of various molecular frameworks. evitachem.com Trifluoromethylnitrones, for example, are recognized as valuable precursors for the rapid synthesis of medicinally important trifluoromethylated heterocycles like isoxazolidines and aziridines. rsc.org The principles of using such fluorinated synthons are well-established, with reagents like trifluoromethyl trimethylsilane (B1584522) and trifluoromethane (B1200692) being used to introduce the -CF3 group into therapeutic candidates. mdpi.com The utility of this compound lies in its pre-functionalized aromatic core, offering a direct route to incorporate the trifluoromethyl- and methyl-substituted phenol motif into larger, biologically active molecules. evitachem.com

Impact of Trifluoromethyl Groups on Lipophilicity and Metabolic Stability

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, primarily due to its profound effects on a molecule's physicochemical properties, which in turn influence its pharmacokinetic profile.

Lipophilicity: The -CF3 group is significantly more lipophilic than a methyl group, a property that can enhance a drug molecule's ability to cross cellular membranes and interact with biological targets. ontosight.aimdpi.com Lipophilicity is often quantified by the partition coefficient, logP. The addition of a trifluoromethyl group generally increases a compound's logP value. ontosight.ai This increased lipophilicity stems from the high electronegativity of the fluorine atoms. ontosight.ai However, the effect is context-dependent; trifluorination at the alpha-position to a functional group like a hydroxyl group strongly enhances lipophilicity, while the effect may be less pronounced at more distant positions. nih.gov

Metabolic Stability: A major advantage of incorporating a -CF3 group is the enhancement of metabolic stability. ontosight.aimdpi.com The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to enzymatic degradation, particularly by cytochrome P450 enzymes. ontosight.aiontosight.ai This group can act as a "metabolic shield," protecting not only itself from oxidation but also adjacent, more vulnerable parts of the molecule. nih.gov For instance, replacing a metabolically labile methyl group with a trifluoromethyl group can prevent hydroxylation at that position and provide a global protective effect against metabolism at other sites within the molecule. nih.gov This increased stability can lead to a longer in vivo half-life. nih.gov

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Drug Design |

|---|---|---|---|

| Lipophilicity (logP) | Lower | Higher mdpi.com | Enhanced membrane permeability and target binding. mdpi.com |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing mdpi.com | Alters pKa of nearby groups, influences binding interactions. ontosight.ai |

| Metabolic Stability | Susceptible to oxidation (hydroxylation) | Highly resistant to enzymatic oxidation nih.gov | Increased in vivo half-life, reduced metabolic clearance. nih.gov |

| Steric Size | Smaller | Larger / Bulkier mdpi.com | Can influence conformational preference and receptor fit. |

Applications in Material Science and Engineering

The same properties that make trifluoromethyl-substituted phenols attractive in medicinal chemistry also render them useful in the design of advanced materials.

Development of Advanced Coatings and Polymers

This compound and its isomers are valuable monomers for the synthesis of specialty polymers and coatings. The incorporation of fluorinated groups into a polymer backbone can impart a range of desirable properties, including thermal stability, chemical resistance, and altered surface characteristics like hydrophobicity.

Research has shown that polymers derived from monomers containing trifluoromethyl groups exhibit enhanced properties compared to their non-fluorinated analogues. For example, in the context of poly(para-phenylene) ionomers, substituting the polymer backbone with -CF3 groups, as opposed to -CH3 groups, resulted in a polymer that was significantly more stable under harsh oxidative conditions. rsc.org While the methyl-substituted polymer decomposed, the trifluoromethyl-substituted version showed negligible changes in weight, molecular weight, and mechanical properties. rsc.org This highlights the potential of using monomers like this compound to create robust polymers for demanding applications, such as membranes or high-performance coatings. The synthesis of such functional polymers often involves established techniques tailored to incorporate these specialized monomers. kinampark.com

Functional Materials with Enhanced Properties

The introduction of the this compound moiety into materials can lead to functional materials with specifically enhanced properties. The strong electron-withdrawing nature of the -CF3 group can modify the electronic properties of the material, while its bulk and hydrophobicity can influence morphology and interfacial behavior. For instance, polythiophene derivatives featuring a -PhCF3 group have been investigated for sensor applications, where the fluorinated group's propensity to interact with aromatic hydrogen atoms can be exploited for molecular recognition. mdpi.com The resulting functional materials can exhibit improved selectivity and sensitivity. mdpi.com The inherent stability conferred by the C-F bonds means that materials incorporating this compound are likely to exhibit greater resistance to chemical and thermal degradation, a crucial attribute for components in electronics, aerospace, and harsh industrial environments. mdpi.com

Supramolecular Chemistry and Self-Assembly

At the molecular level, this compound and related structures exhibit specific and directional intermolecular interactions that guide their self-assembly into ordered supramolecular structures. The study of the crystal packing of similar molecules provides significant insight into these interactions.

| Interaction Type | Description | Significance in Self-Assembly |

|---|---|---|

| O-H···O/N Hydrogen Bonds | Strong, directional interaction involving the phenolic proton. | Primary driver in forming robust structural motifs like chains and dimers. plu.mx |

| C-H···O Interactions | Weaker hydrogen bonds from aryl or methyl C-H to the phenolic oxygen. | Link primary motifs into larger, more complex architectures. nih.gov |

| F⋯H/H⋯F Contacts | Interactions involving the fluorine atoms of the -CF3 group and hydrogen atoms. | Contribute significantly to crystal packing, often comprising a large percentage of the surface contacts. nih.gov |

| π···π Stacking | Interactions between aromatic rings. | Fortifies the crystal packing, often in an offset configuration. plu.mx |

Information regarding the environmental fate of this compound is not publicly available.

Following a comprehensive search of scientific literature and chemical databases, no specific data was found concerning the environmental transformation and abiotic/biotic fate of the chemical compound This compound .

The investigation sought to gather information for a detailed article covering the compound's hydrolytic degradation, photodegradation, and biotransformation. However, searches for "this compound" and its associated identifiers (such as CAS number 131329-92-9) did not yield any studies on these topics. A database entry on PubChemLite for the compound explicitly states, "No literature data available for this compound." uni.lu

While research exists for related isomers such as 2-(trifluoromethyl)phenol (B147641), 3-(trifluoromethyl)phenol (B45071), and 4-(trifluoromethyl)phenol, the strict requirement to focus solely on This compound prevents the inclusion of data from these other compounds. researchgate.netresearchgate.netnih.govnih.govebi.ac.ukresearchgate.net The environmental behavior of chemical isomers can differ significantly; therefore, extrapolating findings from other molecules would not be scientifically accurate or adhere to the specific constraints of the request.

Consequently, due to the absence of available research data for This compound , the requested article detailing its environmental fate cannot be generated at this time.

Environmental Transformation and Abiotic/biotic Fate

Biotransformation Mechanisms

Microbial Degradation Pathways

While specific studies on the microbial degradation of 3-Methyl-2-(trifluoromethyl)phenol are not extensively documented, the metabolic pathways can be inferred from research on structurally similar trifluoromethylphenols and other substituted phenols. The presence of both a methyl and a trifluoromethyl group on the aromatic ring influences the positions susceptible to initial enzymatic attack.

Microbial degradation of phenolic compounds typically commences with hydroxylation of the aromatic ring to form a catechol or a substituted catechol, followed by ring cleavage. researchgate.net For trifluoromethylphenols, a common route involves a meta-cleavage pathway. researchgate.netresearchgate.net

Based on the degradation of related compounds, a plausible microbial degradation pathway for this compound is proposed:

Initial Hydroxylation: The degradation is likely initiated by a monooxygenase enzyme, which introduces a hydroxyl group onto the aromatic ring. Given the existing substituents, this could result in the formation of a substituted catechol, such as 3-methyl-2-(trifluoromethyl)catechol or another isomer.

Ring Cleavage: The resulting catechol intermediate is then subject to ring cleavage by a dioxygenase enzyme. Studies on 2-trifluoromethylphenol and 4-trifluoromethylphenol have shown the involvement of meta-cleavage. researchgate.netresearchgate.net For example, the degradation of 2-trifluoromethylphenol by Bacillus thermoleovorans A2 proceeds via hydroxylation to 3-trifluoromethyl-catechol, which is then cleaved to form 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (7-TFHOD). researchgate.net

Further Metabolism: The ring-cleavage product, a fluorinated aliphatic acid, undergoes further enzymatic reactions, which can lead to the eventual release of the trifluoromethyl group as trifluoroacetic acid. researchgate.net

The table below outlines the key proposed steps and intermediates in the microbial degradation of this compound, by analogy with related compounds.

| Step | Proposed Transformation | Key Intermediate(s) | Enzyme Class (Probable) |

| 1 | Initial hydroxylation of the aromatic ring | Substituted trifluoromethyl-catechol | Monooxygenase |

| 2 | Meta-cleavage of the catechol ring | Fluorinated ring-cleavage product (e.g., a substituted 2-hydroxy-6-oxohepta-2,4-dienoate) | Dioxygenase |

| 3 | Subsequent downstream metabolism | Smaller organic acids, Trifluoroacetic acid | Hydrolases, Dehydrogenases |

Role of Specific Enzymes in Defluorination

The carbon-fluorine bond in the trifluoromethyl group is exceptionally strong, making its cleavage a critical and often rate-limiting step in the complete mineralization of the compound. researchgate.net Enzymatic defluorination can occur through oxidative or hydrolytic mechanisms. nih.govnih.gov

Oxidative Defluorination: This process is often mediated by cytochrome P450 monooxygenases. The enzyme hydroxylates the trifluoromethyl group, leading to an unstable intermediate that then releases fluoride (B91410) ions.

Hydrolytic Defluorination: This involves the direct cleavage of the C-F bond by a dehalogenase enzyme, which adds a hydroxyl group from water. nih.gov While hydrolytic defluorination by prokaryotic enzymes has been observed, it is less common for the highly stable trifluoromethyl group. nih.govnih.govnih.gov

In the context of trifluoromethylphenols, complete enzymatic defluorination of the trifluoromethyl group itself prior to ring cleavage is not the typically observed pathway. Instead, the trifluoromethyl group often remains intact during the initial stages of degradation, being removed later in the pathway as trifluoroacetic acid from an aliphatic intermediate. researchgate.net The enzymes responsible for the degradation of these downstream fluorinated aliphatic acids are crucial for the ultimate fate of the fluorine atoms.

Environmental Persistence and Mobility Considerations